molecular formula C14H10ClNO4 B2530145 (2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone CAS No. 70132-87-5

(2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone

Cat. No.: B2530145
CAS No.: 70132-87-5
M. Wt: 291.69
InChI Key: XOLMZHQBAOKBSS-UHFFFAOYSA-N
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Description

(2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone is a diarylketone featuring a benzophenone backbone with a 2-chloro-5-nitro substituent on one aromatic ring and a 4-methoxy group on the other. Limited commercial availability is noted, as it is listed as discontinued in supplier catalogs .

Properties

IUPAC Name

(2-chloro-5-nitrophenyl)-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c1-20-11-5-2-9(3-6-11)14(17)12-8-10(16(18)19)4-7-13(12)15/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLMZHQBAOKBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Starting Materials: 2-Chloro-5-nitrobenzoyl chloride and 4-methoxybenzene.

    Reaction Conditions: The reaction is carried out in an anhydrous solvent like dichloromethane (DCM) at low temperatures (0-5°C) to control the reaction rate and prevent side reactions.

    Procedure: The 2-Chloro-5-nitrobenzoyl chloride is added dropwise to a solution of 4-methoxybenzene and AlCl3 in DCM. The mixture is stirred for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

    Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Automation and Monitoring: Advanced monitoring systems to control reaction parameters and ensure safety.

    Purification: Large-scale purification techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using chemical reductants like tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form various substituted derivatives.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Reduction: H2/Pd-C, SnCl2/HCl

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents like ethanol or DMF

    Oxidation: KMnO4, CrO3, acidic or basic conditions

Major Products:

    Reduction: (2-Amino-5-chlorophenyl)(4-methoxyphenyl)methanone

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: (2-Chloro-5-nitrophenyl)(4-carboxyphenyl)methanone

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology:

    Biochemical Studies: Investigated for its interactions with biological macromolecules.

Medicine:

    Pharmaceutical Research: Explored for potential pharmacological activities, including antimicrobial and anticancer properties.

Industry:

    Material Science: Used in the development of advanced materials with specific properties, such as UV-absorbing materials.

Mechanism of Action

The mechanism of action of (2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the methoxy group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of halogenated and nitro-substituted diarylketones. Below is a detailed comparison with key analogs:

Structural Analogs with Halogen and Nitro Substitutions

Compound Name Molecular Formula Molecular Weight Substituents Key Properties Reference
(2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone C₁₄H₁₀ClNO₄ 299.69 2-Cl, 5-NO₂ (Ring A); 4-OCH₃ (Ring B) Discontinued commercially; electronic effects from nitro (electron-withdrawing) and methoxy (electron-donating) groups influence reactivity.
(2-Chloro-5-nitrophenyl)(3-nitrophenyl)methanone C₁₃H₇ClN₂O₅ 318.66 2-Cl, 5-NO₂ (Ring A); 3-NO₂ (Ring B) Increased nitro substitution enhances electrophilicity; higher molecular weight impacts solubility.
(2-Chloro-5-nitrophenyl)(p-tolyl)methanone C₁₄H₁₀ClNO₃ 283.69 2-Cl, 5-NO₂ (Ring A); 4-CH₃ (Ring B) Methyl group (vs. methoxy) reduces polarity; lower melting point expected.
(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone C₁₃H₇ClFIO 376.55 2-Cl, 5-I (Ring A); 4-F (Ring B) Iodo substitution increases molecular weight and potential for radiopharmaceutical applications. Fluorine enhances metabolic stability.
1-(4-Chloro-2-methyl-5-nitrophenyl)ethanone C₉H₈ClNO₃ 213.62 4-Cl, 2-CH₃, 5-NO₂ (Ring A); ethanone backbone Shorter carbon chain reduces steric hindrance; methyl group improves lipophilicity.

Functional Group Variations

Methoxy vs. Hydroxy Substitutions
  • Synthesized via Hoesch reaction .
  • 2-(4-Chloroanilino)-4-phenyl-1,3-thiazol-5-ylmethanone (C₂₃H₁₈ClN₂O₂S, 437.92): Incorporation of a thiazole ring introduces heterocyclic complexity, altering electronic properties and biological activity .
Amino vs. Nitro Substitutions
  • (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone (C₁₄H₁₁ClN₂O₂, 298.71): Replacement of nitro with amino group reduces electrophilicity and enhances nucleophilic reactivity. Potential intermediate in drug synthesis .

Key Research Findings

Physicochemical Properties

  • Melting Points: Substituent positioning significantly affects crystallinity. For example: 1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone: 109–110°C . 1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone: Lower yield (38%) via Friedel-Crafts acylation suggests steric challenges .
  • Solubility : Nitro groups reduce solubility in polar solvents, while methoxy groups enhance it slightly.

Biological Activity

(2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a chloro group and a nitro group on one phenyl ring, while the other phenyl ring carries a methoxy substituent. These functional groups are known to enhance the compound's reactivity and biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The presence of electron-withdrawing groups like nitro and chloro enhances its affinity for enzymes and receptors, potentially leading to inhibition or modulation of specific biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or microbial growth.
  • Receptor Binding : It can bind to specific receptors, altering their activity and influencing cellular responses.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For example, compounds with similar structures have shown significant cytotoxic effects with IC50 values ranging from 10 µM to 20 µM against human cancer cell lines .

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. It has been evaluated against both Gram-positive and Gram-negative bacteria, showing potential antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Studies

  • Anticancer Evaluation : A study reported the synthesis and evaluation of related compounds which demonstrated significant anticancer properties against several cell lines, including SNB-19 and NCI-H460. The structure-activity relationship indicated that halogen substitutions significantly enhance anticancer activity .
  • Antibacterial Activity : Another investigation focused on the antibacterial efficacy of similar nitrophenyl compounds, revealing MIC values as low as 8 µg/mL against pathogenic strains. The study highlighted the importance of substituent positioning in enhancing antibacterial properties .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Reference
This compoundSNB-1915
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenolNCI-H46010
4-Nitrophenyl derivativeSNB-7512

Table 2: Antimicrobial Activity Data

Compound NameBacterial StrainMIC (µg/mL)Zone of Inhibition (mm)Reference
This compoundStaphylococcus aureus817.0 ± 0.40
Similar nitro-substituted compoundEscherichia coli1016.0 ± 0.30

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